Silicon tetraiodide

Übersicht

Beschreibung

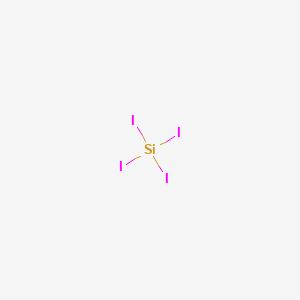

Silicon tetraiodide is a chemical compound with the formula SiI₄. It is a tetrahedral molecule with silicon-iodine bond lengths of approximately 2.432 Å. This compound is of significant interest in various fields, including microelectronics and materials science, due to its unique properties and reactivity .

Vorbereitungsmethoden

Silicon tetraiodide can be synthesized through several methods:

Direct Reaction with Iodine: One common method involves treating a silicon-copper mixture with iodine.

Reaction with Silicon Carbide: Another method involves the reaction of silicon carbide with iodine at around 200°C.

Reaction with Silane: For more academic purposes, this compound can be produced by reacting silane with iodine vapor at temperatures between 130°C and 150°C.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

SiI₄ reacts vigorously with water or moisture, producing silicon dioxide and hydroiodic acid:

-

Kinetics : Hydrolysis is rapid and exothermic, necessitating anhydrous handling .

-

Applications : Used in etching silicon surfaces in microelectronics due to controlled SiO₂ deposition .

Thermal Decomposition

At elevated temperatures, SiI₄ decomposes into elemental silicon and iodine:

Reduction Reactions

Hydrogen reduces SiI₄ to silicon and hydrogen iodide:

Reaction with Ammonia

SiI₄ serves as a precursor to silicon amides through ammonolysis:

Comparative Analysis of Silicon Tetrahalides

The reactivity and properties of SiI₄ differ markedly from other silicon tetrahalides:

| Property | SiF₄ | SiCl₄ | SiBr₄ | SiI₄ |

|---|---|---|---|---|

| Boiling Point (°C) | -90.3 | 56.8 | 155.0 | 290.0 |

| Si–X Bond Length (Å) | 1.55 | 2.02 | 2.20 | 2.43 |

| Hydrolysis Rate | Complete | Complete | Partial | Rapid |

| Thermal Stability | High | Moderate | Low | Low |

-

Bond Strength : Si–I bonds (234 kJ/mol) are weaker than Si–F (582 kJ/mol), facilitating reactivity .

-

Hydrolysis : SiI₄ reacts faster than SiBr₄ due to lower bond strength and larger iodine size .

Reaction with Alcohols

SiI₄ reacts with alcohols to form alkoxysilanes, though this process is less studied. For example, methanol yields trimethoxysilane:

Wissenschaftliche Forschungsanwendungen

Silicon tetraiodide has several applications in scientific research:

Microelectronics: It is used in the manufacture and etching of silicon in microelectronics due to its reactivity with silicon surfaces.

Material Science: The compound is a precursor to silicon amides, which are used in various material science applications.

Cluster Formation Studies: This compound is used in studies involving the formation of silicon clusters, which have applications in nanotechnology and materials science.

Wirkmechanismus

The mechanism by which silicon tetraiodide exerts its effects is primarily through its reactivity with other compounds. For instance, its reaction with water leads to the formation of silicon dioxide and hydrogen iodide, which are significant in various chemical processes. The silicon-iodine bonds in the molecule are relatively weak, making it highly reactive and suitable for various synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Silicon tetraiodide can be compared with other silicon tetrahalides such as silicon tetrafluoride, silicon tetrachloride, and silicon tetrabromide:

Silicon Tetrafluoride (SiF₄): This compound has a much lower boiling point (-90.3°C) compared to this compound (287.4°C) due to the stronger silicon-fluorine bonds.

Silicon Tetrachloride (SiCl₄): Silicon tetrachloride has a boiling point of 56.8°C and is less reactive with water compared to this compound.

Silicon Tetrabromide (SiBr₄): This compound has a boiling point of 155.0°C and is also less reactive with water compared to this compound.

This compound is unique due to its high reactivity and relatively weak silicon-iodine bonds, making it a valuable compound in various chemical processes and applications.

Biologische Aktivität

Silicon tetraiodide (SiI₄) is a chemical compound with significant implications in various scientific fields, including materials science and biochemistry. Its biological activity, however, has not been extensively studied compared to other silicon compounds. This article aims to summarize the available research on the biological effects of this compound, focusing on its toxicity, potential applications, and interactions with biological systems.

This compound is a dark brown liquid at room temperature, known for its volatility and reactivity. It can be synthesized through the reaction of silicon with iodine:

This synthesis method is crucial for understanding its potential applications in various fields, including nanotechnology and materials science.

Immunotoxicity

Immunotoxicological assessments of related silicon compounds have shown that they can adversely affect immune responses. For example, SiO₂ nanoparticles reduced B- and T-cell proliferation in mice, indicating potential immunosuppressive effects . Although direct studies on SiI₄ are scarce, it is plausible to hypothesize similar immunotoxic effects due to the halogenated nature of the compound.

Case Studies on Silicon Compounds

- Neurotoxicity : A study involving SiO₂ nanoparticles revealed that exposure could lead to neurotoxicity characterized by mitochondrial damage and altered gene expression related to detoxification enzymes . While this study does not directly involve SiI₄, it suggests a potential risk for similar silicon halides.

- Pulmonary Toxicity : Research has shown that inhalation of silica nanoparticles can cause significant lung inflammation and tissue damage due to oxidative stress . Given that SiI₄ can release iodine vapors upon degradation or exposure to moisture, similar pulmonary risks may be inferred.

Potential Applications in Medicine

Despite concerns regarding toxicity, this compound may have potential applications in medicinal chemistry. The compound's ability to form stable complexes with various biomolecules could be explored for drug delivery systems or as a contrast agent in imaging techniques. However, further research is essential to determine safe dosage levels and the mechanisms underlying its biological activity.

Eigenschaften

IUPAC Name |

tetraiodosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHARXEQHJSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiI4, I4Si | |

| Record name | silicon(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065489 | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.703 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or pink crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-84-4 | |

| Record name | Tetraiodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.